molecular formula C11H15N5O B3834565 2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethanol

2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethanol

Cat. No.: B3834565
M. Wt: 233.27 g/mol
InChI Key: CHOPWGLTLBVBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethanol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrazole ring fused with a pyrimidine ring, which is further connected to an ethanol group. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethanol typically involves the reaction of 3,5-dimethylpyrazole with a pyrimidine derivative under specific conditions. One common method includes the use of acetylacetone as a reagent, which reacts with 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as aldehydes and carboxylic acids, reduced dihydropyrimidine derivatives, and various substituted pyrazole derivatives.

Scientific Research Applications

2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethanol involves its interaction with protein kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethanol is unique due to its combination of pyrazole and pyrimidine rings with an ethanol group, which imparts distinct chemical and biological properties. Its ability to inhibit multiple protein kinases makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-8-5-9(2)16(15-8)11-6-10(12-3-4-17)13-7-14-11/h5-7,17H,3-4H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOPWGLTLBVBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.